

Spectroscopic Analysis of 2-(Aminomethyl)-6-phenylpyridine: A Technical Overview

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Compound of Interest

Compound Name: 2-(Aminomethyl)-6-phenylpyridine

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This technical guide addresses the spectroscopic characterization of the bifunctional molecule **2-(Aminomethyl)-6-phenylpyridine**. This compound, featuring both a basic aminomethyl group and an aromatic phenyl substituent on a pyridine core, holds potential interest in medicinal chemistry and materials science. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield a complete, verified set of experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) specifically for **2-(Aminomethyl)-6-phenylpyridine**.

This guide will therefore present available spectroscopic data for closely related compounds to provide a comparative context for researchers who may synthesize and characterize this molecule. It will also outline the standard experimental protocols for acquiring such data and present a logical workflow for the spectroscopic analysis of a newly synthesized compound.

Comparative Spectroscopic Data of Related Pyridine Derivatives

To aid in the potential identification and characterization of **2-(Aminomethyl)-6-phenylpyridine**, the following tables summarize spectroscopic data for structurally similar compounds. These include 2-phenylpyridine, which shares the phenyl substituent at the 6-position (or 2-position by symmetry), and 2-amino-6-methylpyridine, which has an amino group and a methyl group in analogous positions.

¹H NMR Data of Related Compounds

Compound	Solvent	Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Phenylpyridine	CDCl ₃	8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H)[1]
2-Amino-6-methylpyridine	CDCl ₃	7.14 (d, J=7.3, 1H), 6.32 (d, J=8.1, 1H), 6.13 (dd, J=8.1, 7.3, 1H), 5.23 (s, 2H, NH ₂), 2.28 (s, 3H, CH ₃)[2]

¹³C NMR Data of Related Compounds

Compound	Solvent	Chemical Shifts (δ, ppm)
2-Phenylpyridine	CDCl ₃	157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6[1]
2-Amino-6-methylpyridine	-	Data not readily available in the searched sources.

IR Spectroscopy Data of Related Compounds

Compound	Medium/Technique	Key Absorption Bands (cm ⁻¹)
2-Phenylpyridine	Condensed Phase	A full list of peaks is available in the NIST database; characteristic peaks would include C-H stretching from the aromatic rings (~3000-3100 cm ⁻¹), C=C and C=N stretching in the aromatic systems (~1400-1600 cm ⁻¹), and C-H bending (~700-900 cm ⁻¹).
2-Amino-6-methylpyridine	-	Expected peaks would include N-H stretching of the primary amine (~3300-3500 cm ⁻¹ , typically two bands), C-H stretching from the methyl group and aromatic ring, and C=C/C=N stretching.

Mass Spectrometry Data of Related Compounds

Compound	Ionization Method	Molecular Ion (m/z) and Key Fragments
2-Phenylpyridine	Electron Ionization (EI)	[M] ⁺ = 155.07
2-Amino-6-methylpyridine	Electron Ionization (EI)	[M] ⁺ = 108.08

Experimental Protocols for Spectroscopic Characterization

The following are standard methodologies for the spectroscopic analysis of a novel compound such as **2-(Aminomethyl)-6-phenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR: A sample of the purified compound (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in an NMR tube. Spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). Data processing involves Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

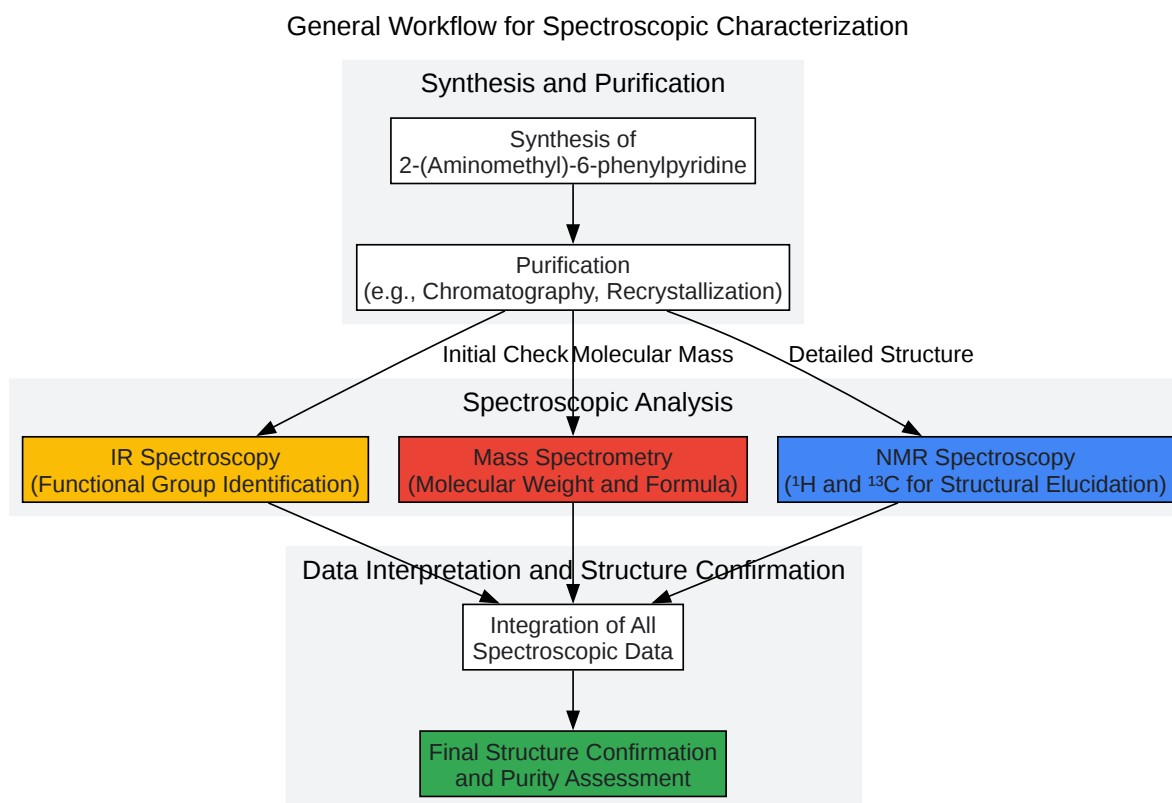
- Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid or liquid sample is placed directly on the ATR crystal. The IR spectrum is recorded over a typical range of 4000-400 cm^{-1} . The data is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Electron Ionization (EI) or Electrospray Ionization (ESI): For EI-MS, a volatile sample is introduced into the mass spectrometer and bombarded with electrons, causing ionization and fragmentation. For ESI-MS, a solution of the sample is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Characterization

The process of characterizing a newly synthesized compound like **2-(Aminomethyl)-6-phenylpyridine** follows a logical progression to confirm its structure and purity.



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Caption: General Workflow for the Synthesis and Spectroscopic Characterization of a Chemical Compound.

This guide underscores the current gap in the publicly accessible data for **2-(Aminomethyl)-6-phenylpyridine**. Researchers who undertake the synthesis and characterization of this molecule are encouraged to publish their findings to enrich the collective knowledge base. The

provided comparative data and general protocols offer a foundational framework for such an endeavor.

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References

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